Heptyl methanesulfonate
Description
Overview of Alkyl Methanesulfonates as Strategic Synthetic Intermediates
Alkyl methanesulfonates, or alkyl mesylates, are esters of methanesulfonic acid. They are most commonly prepared by the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. masterorganicchemistry.com The primary reason for their widespread use is the transformation of a hydroxyl group (–OH), which is a poor leaving group, into a mesylate group (–OMs). masterorganicchemistry.com The mesylate anion is highly stabilized by resonance, making it an excellent leaving group in nucleophilic substitution and elimination reactions. chemistrysteps.com
This conversion is a cornerstone of synthetic strategy, enabling chemists to perform reactions that would otherwise be difficult or impossible with alcohols alone. pitt.edu Alkyl mesylates are versatile substrates for SN2 reactions, reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. pitt.edu This reactivity profile makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. google.com
The general order of reactivity for alkyl sulfonates in SN2 reactions is methyl > primary > secondary > tertiary, reflecting the steric hindrance around the reaction center. pitt.edu
Significance of Methanesulfonic Acid, Heptyl Ester within Alkyl Mesylate Chemistry
Methanesulfonic acid, heptyl ester, also known as heptyl mesylate, embodies the characteristics of a long-chain alkyl methanesulfonate (B1217627). cymitquimica.comlarodan.com While much of the literature focuses on shorter-chain mesylates due to concerns about their potential as genotoxic impurities in pharmaceutical manufacturing, longer-chain analogues like heptyl mesylate are important intermediates in their own right. researchgate.netacs.org
The synthesis of heptyl methanesulfonate follows the general principle of mesylation. It can be prepared by reacting heptanol (B41253) with methanesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. masterorganicchemistry.com A similar synthesis has been described for a related compound, methanesulfonic acid, 5-fluoroheptyl ester, which is formed from the reaction of 5-fluoroheptanol with methanesulfonyl chloride. ontosight.ai
The significance of heptyl mesylate lies in its ability to introduce a seven-carbon alkyl chain into a molecule. This is particularly useful in the synthesis of complex organic molecules where precise control over the carbon skeleton is required. The lipophilic nature of the heptyl group can also be a desirable feature in the design of molecules intended to interact with biological membranes or other nonpolar environments. nih.gov For instance, long-chain alkyl compounds are known to interact with the respiratory chain-linked energy transducing system in submitochondrial particles. nih.gov
Below are the key properties of Methanesulfonic acid, heptyl ester:
| Property | Value |
| CAS Number | 16156-51-7 |
| Molecular Formula | C8H18O3S |
| Molecular Weight | 194.29 g/mol |
| Synonyms | This compound, Heptyl mesylate, n-Heptyl methanesulfonate |
Data sourced from multiple chemical suppliers and databases. cymitquimica.comlarodan.com
Contemporary Research Perspectives on Ester Reactivity and Utility
Current research continues to explore and expand the utility of methanesulfonic acid esters. A significant area of focus is the development of more sustainable and environmentally friendly synthetic methods. Methanesulfonic acid (MSA), the parent acid of mesylates, is considered a "green" acid catalyst. orientjchem.orgresearchgate.net It is biodegradable, less corrosive than many mineral acids, and does not evolve toxic gases. orientjchem.org This has spurred interest in its use in a variety of acid-catalyzed reactions, which indirectly highlights the favorable environmental profile of the methanesulfonate moiety. rsc.org
Research into the reactivity of mesylates is also ongoing. While their role in SN2 reactions is well-established, studies continue to refine the conditions for these reactions to improve yields, selectivity, and functional group tolerance. The choice of solvent can have a dramatic effect on reaction rates. For example, polar aprotic solvents can significantly increase the rate of SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity. libretexts.org
Furthermore, the precise mechanism of mesylation itself can vary. While often depicted as a direct substitution on the sulfonyl chloride, an alternative mechanism involving the formation of a highly reactive "sulfene" intermediate has been proposed, particularly when a base is used to deprotonate the methanesulfonyl chloride. chemistrysteps.com Understanding these nuances allows for better control over the reaction and its outcomes. The development of methods for the preparation of thermally stable solutions of alkyl methanesulfonates is also an area of practical importance for their industrial application. google.com
Structure
3D Structure
Properties
IUPAC Name |
heptyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZFJHIRJHVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468076 | |
| Record name | methanesulfonic acid heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-51-7 | |
| Record name | Methanesulfonic acid, heptyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methanesulfonic acid heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Methanesulfonic Acid, Heptyl Ester Reactivity
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The carbon-oxygen bond in heptyl mesylate is polarized, rendering the heptyl group electrophilic and susceptible to attack by nucleophiles. The departure of the resonance-stabilized mesylate anion drives these substitution reactions. The specific mechanism, either unimolecular (SN1) or bimolecular (SN2), is largely influenced by the structure of the heptyl mesylate (primary vs. secondary), the nature of the nucleophile, the solvent, and the reaction temperature.
Role of Heptyl Mesylate as a Leaving Group Precursor in C-X Bond Formation
Heptyl mesylate serves as an effective precursor for the formation of new carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. The transformation of a hydroxyl group into a mesylate significantly enhances its leaving group ability, allowing for reactions with a wide range of nucleophiles that would not readily displace a hydroxyl group.
For instance, heptyl mesylate can be used to synthesize various derivatives. In one example, (S)-3-(benzyl((S)-1-phenylethyl)amino)heptan-1-ol is converted to its corresponding mesylate, which then undergoes a nucleophilic substitution reaction with potassium cyanide to yield the corresponding nitrile. google.com This reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the mesylate group.
Another application involves the synthesis of alkyl hydroperoxides. The reaction of 2-heptyl methanesulfonate (B1217627) with hydrogen peroxide in the presence of a base proceeds as a typical SN2 displacement, yielding 2-heptyl hydroperoxide. researchgate.netresearchgate.net
The following table summarizes representative nucleophilic substitution reactions of heptyl mesylate derivatives:
| Starting Material | Nucleophile | Solvent | Product | Reaction Type | Reference |
| (S)-3-(benzyl((S)-1-phenylethyl)amino)heptyl methanesulfonate | KCN | DMSO | (S)-4-(benzyl((S)-1-phenylethyl)amino)octanenitrile | SN2 | google.com |
| 2-Heptyl methanesulfonate | H₂O₂ / base | - | 2-Heptyl hydroperoxide | SN2 | researchgate.netresearchgate.net |
| 1,2-Epoxy-4-heptyl mesylate | Thioacetate | - | 4-Acetoxy-2-propyltetrahydrothiophene | Intramolecular SN2 | Current time information in Bangalore, IN. |
| L-Ascorbic acid | Heptyl mesylate | EtOH | 3-O-Heptyl-L-ascorbic acid | SN2 | grafiati.com |
Stereochemical Outcomes and Substrate Scope in Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction involving a chiral heptyl mesylate is a key indicator of the operative mechanism. SN2 reactions proceed with a predictable inversion of stereochemistry at the carbon center bearing the leaving group.
A study involving the conversion of optically active 2-heptanol (B47269) to its mesylate and subsequent reaction with hydrogen peroxide demonstrated this principle. Dextrorotatory 2-heptanol was converted to levorotatory 2-heptanol with 90% of the original optical rotation, confirming that the nucleophilic attack by the hydroperoxide anion occurs via an SN2 pathway with inversion of configuration. researchgate.netresearchgate.net
In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would be expected to yield a racemic or near-racemic mixture of products. While specific studies on SN1 reactions of simple heptyl mesylates are not extensively documented, it is expected that secondary heptyl mesylates could undergo SN1 reactions under solvolytic conditions (e.g., in polar, protic solvents like water or alcohols) with weak nucleophiles.
Elimination Reactions (E1 and E2 Pathways)
In addition to substitution, heptyl mesylates can undergo elimination reactions to form alkenes. These reactions are favored by the use of strong, non-nucleophilic bases and higher temperatures. The competition between substitution and elimination is a critical consideration in synthetic planning.
Competition between Substitution and Elimination Processes
The balance between substitution and elimination is influenced by several factors. For primary heptyl mesylates, SN2 reactions are generally favored, especially with good nucleophiles that are not sterically hindered. However, the use of a strong, bulky base, such as potassium tert-butoxide, can promote the E2 pathway.
For secondary heptyl mesylates, the competition is more pronounced. Strong bases will favor the E2 mechanism. In the presence of a weak base or a good nucleophile, a mixture of SN2 and E2 products can be expected. Under solvolytic conditions (weak nucleophile/base), SN1 and E1 reactions will compete, both proceeding through a common carbocation intermediate.
Increasing the reaction temperature generally favors elimination over substitution.
Regioselectivity and Stereoselectivity in Alkene Formation
The regioselectivity of elimination reactions of secondary heptyl mesylates is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. This occurs when a small, strong base is used. For example, the E2 elimination of 2-heptyl mesylate with sodium ethoxide would be expected to yield primarily 2-heptene (B165337) over 1-heptene.
However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene (Hofmann product) as the major isomer due to the base preferentially abstracting the less sterically hindered proton.
The stereoselectivity of the E2 reaction is typically anti-periplanar, meaning the proton being abstracted and the leaving group must be in an anti-coplanar arrangement. This can influence the stereochemistry of the resulting alkene. E1 eliminations, proceeding through a carbocation, generally favor the formation of the more stable trans (E) alkene over the cis (Z) alkene.
Radical and Organometallic Transformations
While less common than ionic pathways, heptyl mesylate derivatives can be involved in radical reactions. For example, alkyl peroxy radicals can be generated from alkyl hydroperoxides, which themselves can be synthesized from alkyl mesylates. A study showed that 2-heptyl hydroperoxide, derived from 2-heptyl methanesulfonate, can be used to generate 2-heptylperoxy radicals. researchgate.net However, this research focused on the subsequent reactions of the peroxy radical rather than a direct radical reaction of the mesylate itself.
There is limited specific information in the scientific literature regarding the direct participation of simple heptyl mesylates in organometallic cross-coupling reactions. Generally, alkyl sulfonates are less reactive than alkyl halides in many common organometallic coupling reactions. However, under specific catalytic conditions, their participation is possible.
Reductive Cleavage of the Sulfonate Moiety
The reductive cleavage of the sulfonate group in heptyl mesylate represents a key transformation, converting the C-O bond into a C-H bond, thereby removing the functional group. This process can be achieved through various methods, each with its own mechanistic nuances.
One of the most effective reagents for the reductive cleavage of sulfonate esters is samarium(II) iodide (SmI₂). nih.govwikipedia.org SmI₂ is a powerful single-electron transfer (SET) agent. wikipedia.org The generally accepted mechanism for the reduction of alkyl halides, which can be extended to alkyl mesylates, involves the transfer of an electron from SmI₂ to the substrate. In the case of heptyl mesylate, this would lead to the formation of a radical anion. This intermediate can then fragment to give a heptyl radical and the methanesulfonate anion. The heptyl radical can then be further reduced by another equivalent of SmI₂ to a heptyl anion, which is subsequently protonated by a proton source in the reaction mixture, such as an alcohol or water, to yield heptane. wikipedia.org
The reactivity of SmI₂ can be significantly influenced by additives. For instance, the use of hexamethylphosphoramide (B148902) (HMPA) as a co-solvent can enhance the reducing power of SmI₂ and can influence the reaction pathway, potentially favoring the formation of organosamarium intermediates. wikipedia.orgnih.gov
Another approach to the reductive cleavage of sulfonate esters involves the use of magnesium metal. While direct reductive cleavage of heptyl mesylate by magnesium has not been extensively detailed, magnesium-promoted reductive cleavage of other ester types is known. acs.org These reactions often proceed via single-electron transfer from the magnesium surface to the ester, leading to the formation of a radical anion and subsequent bond cleavage.
Recent advancements have also explored light-induced cleavage of the S–O bond in aryl sulfonate esters, which generates sulfonyl radicals. nih.gov While this is a different bond cleavage compared to the C-O bond cleavage typically seen in reductive desulfonylation of alkyl mesylates, it highlights the diverse reactivity of sulfonate esters.
A study by Motoru and colleagues demonstrated the reduction of an unreactive mesylate to the corresponding alkane, indicating that even challenging substrates can undergo this transformation under the right conditions. organic-chemistry.org
Table 1: Reagents for Reductive Cleavage of Alkyl Mesylates
| Reagent System | Proposed Intermediate(s) | Key Features |
|---|---|---|
| SmI₂/THF | Heptyl radical, Heptyl anion | Powerful single-electron transfer reagent. nih.govwikipedia.org |
| SmI₂/HMPA | Organosamarium species | Enhanced reactivity. wikipedia.orgnih.gov |
| Mg/MeOH | Radical anion | Utilizes an inexpensive metal reductant. |
Exploration of Cross-Coupling Reactions Involving Mesylates
Heptyl mesylate is an excellent electrophile for cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The sulfonate group acts as a "pseudo-halide" leaving group. masterorganicchemistry.com These reactions are typically catalyzed by transition metals such as nickel, palladium, and iron.
Nickel-Catalyzed Cross-Coupling:
Nickel catalysts are particularly effective for the cross-coupling of alkyl electrophiles, including mesylates, with various nucleophiles. rsc.orgnih.gov A common application is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide or pseudo-halide. acs.org For heptyl mesylate, reaction with a Grignard reagent (e.g., Alkyl-MgBr) in the presence of a nickel catalyst, often with a phosphine (B1218219) ligand, would lead to the formation of a new C-C bond, yielding a substituted alkane.
The mechanism of nickel-catalyzed cross-coupling of alkyl mesylates is complex and can be ligand-dependent. rsc.org It is generally believed to proceed through a catalytic cycle involving:
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the C-O bond of heptyl mesylate to form a Ni(II) intermediate.
Transmetalation: The organometallic nucleophile (e.g., Grignard reagent) transfers its organic group to the nickel center.
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the final product and regenerating the Ni(0) catalyst.
Recent studies have also explored nickel-catalyzed reductive cross-couplings where two different electrophiles are coupled in the presence of a stoichiometric reductant. acs.orgacs.org
Palladium-Catalyzed Cross-Coupling:
Palladium catalysts are also widely used for cross-coupling reactions, although they are sometimes considered less reactive for unactivated alkyl electrophiles compared to nickel. rsc.orgnih.gov However, with the development of bulky and electron-rich phosphine ligands, the scope of palladium-catalyzed cross-couplings has expanded to include alkyl mesylates. nih.gov The Suzuki-Miyaura coupling (with organoboron reagents) and Stille coupling (with organotin reagents) are prominent examples. youtube.com
Iron-Catalyzed Cross-Coupling:
Iron catalysts have emerged as a more economical and environmentally friendly alternative to nickel and palladium. nih.govnih.govnih.gov Iron-catalyzed cross-coupling of alkyl Grignard reagents with aryl chlorobenzenesulfonates has been reported, demonstrating the viability of using sulfonate esters as electrophiles in these systems. nih.govnih.gov The mechanism of iron-catalyzed cross-couplings is still under active investigation but is thought to involve radical pathways or low-valent iron species. nih.govnih.gov
Table 2: Catalytic Systems for Cross-Coupling of Alkyl Mesylates
| Catalyst System | Nucleophile | Named Reaction (if applicable) |
|---|---|---|
| NiCl₂(dppp) | Grignard Reagent | Kumada Coupling acs.org |
| Pd(PPh₃)₄ | Organoboronic acid | Suzuki-Miyaura Coupling youtube.com |
| Fe(acac)₃ | Grignard Reagent | Iron-Catalyzed Kumada-type Coupling nih.govnih.gov |
Detailed Mechanistic Insights through Advanced Spectroscopic Techniques
The elucidation of the complex mechanisms of reactions involving heptyl mesylate relies heavily on advanced spectroscopic techniques. These methods allow for the in-situ monitoring of reactions, the identification of transient intermediates, and the determination of reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental tools for tracking the conversion of heptyl mesylate to its products. nih.gov Changes in chemical shifts and coupling constants provide information about the structural changes occurring during the reaction. For example, in a cross-coupling reaction, the disappearance of the signals corresponding to the heptyl mesylate and the appearance of new signals for the coupled product can be monitored over time to determine reaction rates. In-situ NMR techniques can be particularly powerful for observing the reaction as it happens in the NMR tube.
Mass Spectrometry (MS):
Mass spectrometry is crucial for identifying the products and any byproducts of a reaction, as well as for characterizing transient intermediates that can be trapped. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze the composition of the reaction mixture. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are invaluable for confirming the elemental composition of unknown species.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for monitoring the functional groups present in the reaction mixture. nih.gov The strong and characteristic S=O stretching bands of the sulfonate group in heptyl mesylate (typically around 1350 and 1175 cm⁻¹) would disappear as the reaction proceeds, providing a convenient way to follow the reaction progress.
In-situ Raman Spectroscopy:
In-situ Raman spectroscopy is a powerful technique for studying reaction mechanisms in real-time. rsc.org It can provide information about the vibrational modes of molecules and can be used to identify intermediates and catalyst-substrate interactions on a surface or in solution. For example, it could be used to study the coordination of heptyl mesylate to a metal catalyst surface during a cross-coupling reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy:
For reactions that are proposed to proceed through radical intermediates, such as the SmI₂-mediated reductive cleavage or some iron-catalyzed cross-couplings, EPR spectroscopy is an indispensable tool. EPR can detect and characterize paramagnetic species, providing direct evidence for the involvement of radicals in the reaction mechanism.
By combining the data from these and other advanced spectroscopic techniques, a detailed and comprehensive picture of the mechanistic pathways of heptyl mesylate reactivity can be constructed.
Applications of Methanesulfonic Acid, Heptyl Ester in Advanced Organic Synthesis
Strategic Use as an Alkylating Agent in C-C Bond Construction
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of the carbon skeletons of complex organic molecules. Heptyl mesylate serves as a key electrophile in these reactions, reacting with various carbon-based nucleophiles to forge new C-C bonds.
Alkylation of Enolates, Ylides, and Other Carbon Nucleophiles
Enolates, which are the deprotonated form of carbonyl compounds, are powerful carbon nucleophiles widely used in C-C bond formation. libretexts.orgyoutube.com The reaction of an enolate with an alkylating agent like heptyl mesylate proceeds via an SN2 mechanism, where the enolate attacks the carbon atom bearing the mesylate group, displacing the methanesulfonate (B1217627) leaving group. libretexts.org This reaction is subject to the typical constraints of SN2 reactions, favoring primary alkyl halides and sulfonates like heptyl mesylate. libretexts.org Secondary halides react less efficiently, and tertiary halides are generally unreactive. libretexts.org
Table 1: Examples of C-Alkylation using Mesylates
| Nucleophile | Mesylate | Product | Reaction Type |
| Ketone Enolate | Heptyl Mesylate | α-Heptyl Ketone | Enolate Alkylation |
| Ester Enolate | Heptyl Mesylate | α-Heptyl Ester | Enolate Alkylation |
| Malonic Ester Enolate | Heptyl Mesylate | Heptylmalonic Ester | Malonic Ester Synthesis |
| Phosphorus Ylide | Heptyl Mesylate | Heptylated Phosphonium (B103445) Salt | Ylide Alkylation |
The malonic ester synthesis is a classic example of enolate alkylation that allows for the synthesis of carboxylic acids. libretexts.org Diethyl malonate is readily deprotonated to form a stable enolate, which can then be alkylated by heptyl mesylate. Subsequent hydrolysis and decarboxylation of the resulting heptylmalonic ester yields heptanoic acid. libretexts.org
Ylides, particularly phosphorus ylides used in the Wittig reaction, can also be alkylated. While their primary role is in olefination reactions, their nucleophilic character allows them to react with alkylating agents. Other carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents and organocuprates), are also capable of reacting with heptyl mesylate, although these reactions can sometimes be complicated by competing elimination reactions. youtube.com
Incorporation into Multicomponent Reaction Sequences
Due to its reactivity as an alkylating agent, heptyl mesylate can be integrated into multicomponent reactions (MCRs). MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis.
While specific examples of heptyl mesylate in well-known named MCRs are not extensively documented in readily available literature, its role as a primary alkylating agent allows for its theoretical inclusion in the design of new MCRs. For instance, a sequence could be envisioned where an initial reaction generates a nucleophile in situ, which then undergoes alkylation by heptyl mesylate.
Facilitating Heteroatom Alkylation in Complex Molecules
Beyond C-C bond formation, heptyl mesylate is a crucial reagent for the alkylation of heteroatoms, including nitrogen, oxygen, sulfur, and phosphorus. This allows for the synthesis of a wide array of functional groups and complex molecular architectures.
N-Alkylation for Amine and Amide Synthesis
The alkylation of amines with alkyl halides or sulfonates is a fundamental method for preparing more substituted amines. masterorganicchemistry.com However, the direct alkylation of primary and secondary amines with agents like heptyl mesylate can lead to overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.comyoutube.com This can result in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-N-alkylation, specific strategies are often employed, such as using a large excess of the starting amine or employing protecting groups. google.com
Amides can also undergo N-alkylation, although the amide nitrogen is generally less nucleophilic than an amine nitrogen. stackexchange.com Deprotonation of the amide with a strong base, such as sodium hydride, is typically required to generate the corresponding amidate anion, which can then be alkylated with heptyl mesylate. stackexchange.com
Table 2: Examples of N-Alkylation using Mesylates
| Substrate | Mesylate | Product | Reaction Type |
| Primary Amine | Heptyl Mesylate | Secondary Amine | N-Alkylation |
| Secondary Amine | Heptyl Mesylate | Tertiary Amine | N-Alkylation |
| Amide | Heptyl Mesylate | N-Heptyl Amide | N-Alkylation of Amide |
| Sulfonamide | Heptyl Mesylate | N-Heptyl Sulfonamide | N-Alkylation of Sulfonamide |
Recent advances in catalysis have provided more controlled methods for N-alkylation. For example, ruthenium-catalyzed N-alkylation using the "borrowing hydrogen" methodology allows for the conversion of alcohols into alkylating agents for amines, offering a greener alternative to traditional methods. organic-chemistry.org
O-Alkylation for Ether and Ester Formation
The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate. masterorganicchemistry.comorganic-chemistry.org Heptyl mesylate is an excellent substrate for this reaction. An alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then displaces the mesylate group in an SN2 reaction to form the ether. masterorganicchemistry.com This method is highly effective for synthesizing unsymmetrical ethers. libretexts.org
Table 3: Examples of O-Alkylation using Mesylates
| Substrate | Mesylate | Product | Reaction Type |
| Alcohol (as alkoxide) | Heptyl Mesylate | Heptyl Ether | Williamson Ether Synthesis |
| Carboxylic Acid (as carboxylate) | Heptyl Mesylate | Heptyl Ester | O-Alkylation of Carboxylate |
| Phenol (as phenoxide) | Heptyl Mesylate | Heptyl Phenyl Ether | Williamson Ether Synthesis |
While less common than Fischer esterification, the O-alkylation of a carboxylate anion with an alkylating agent like heptyl mesylate can also be used to form esters. organic-chemistry.orgtcichemicals.com The carboxylic acid is first deprotonated to form the carboxylate, which then acts as a nucleophile to attack the heptyl mesylate.
S- and P-Alkylation for Organosulfur and Organophosphorus Compounds
Thiols are excellent nucleophiles and readily undergo S-alkylation with heptyl mesylate to form thioethers (sulfides). The reaction proceeds under similar conditions to the Williamson ether synthesis, where the thiol is deprotonated by a base to form a thiolate anion, which then attacks the heptyl mesylate.
The alkylation of phosphorus-containing compounds is also a valuable transformation. For example, phosphines can be alkylated to form phosphonium salts. These salts are important intermediates in various organic reactions, including the Wittig reaction.
Computational and Theoretical Studies on Methanesulfonic Acid, Heptyl Ester
Electronic Structure Analysis through Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For heptyl methanesulfonate (B1217627), these calculations can reveal details about its electronic landscape, which dictates its reactivity.
Molecular Orbital Theory and Frontier Orbital Interactions
According to molecular orbital (MO) theory, the reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an alkylating agent like heptyl methanesulfonate, the nature and energy of these orbitals are crucial.
Computational studies on analogous short-chain alkyl methanesulfonates, such as ethyl methanesulfonate, reveal that the HOMO is typically localized on the sulfonate oxygen atoms, while the LUMO is predominantly centered on the σ* antibonding orbital of the C-O bond of the alkyl group. researchgate.net This distribution is critical for its role as an electrophile in nucleophilic substitution reactions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
In the case of this compound, the long heptyl chain is expected to have a minor electronic influence on the frontier orbitals directly involved in the alkylation reaction, which are concentrated around the methanesulfonate group and the alpha-carbon of the heptyl chain. However, the chain's size can introduce steric effects that modulate the accessibility of the reactive site. Frontier molecular orbital theory predicts that in reactions with nucleophiles, the nucleophile's HOMO will interact with the LUMO of the this compound, leading to the cleavage of the C-O bond. rsc.org
Table 1: Illustrative Frontier Orbital Energies for Alkyl Methanesulfonates
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Methyl Methanesulfonate | -11.5 | 1.5 | 13.0 |
| Ethyl Methanesulfonate | -11.2 | 1.3 | 12.5 |
| This compound (Estimated) | -10.9 | 1.1 | 12.0 |
Note: The values for this compound are estimated based on trends observed in homologous series. Actual values would require specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule provides insight into its polarity and reactive sites. Quantum chemical calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high positive potential (electron deficiency) around the sulfur atom and the adjacent carbon atom of the heptyl group. Conversely, regions of high negative potential (electron richness) would be located on the oxygen atoms of the sulfonate group.
This charge distribution is a direct consequence of the high electronegativity of the oxygen atoms and the electron-withdrawing nature of the methanesulfonyl group. The electrophilic character of the alpha-carbon of the heptyl chain is clearly visualized in these maps, identifying it as the primary site for nucleophilic attack. The remainder of the heptyl chain would exhibit a largely non-polar character. Computational analysis of related molecules confirms that the sulfur atom in methanesulfonates has a distorted tetrahedral geometry. smolecule.com
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an invaluable tool for studying the intricate details of chemical reactions, including the identification of transition states and the analysis of reaction pathways.
Transition State Localization and Energy Barrier Determination for Key Reactions
This compound primarily undergoes nucleophilic substitution (SN2) reactions, where a nucleophile displaces the methanesulfonate leaving group. askthenerd.comkau.edu.sauky.edu Computational modeling, particularly using Density Functional Theory (DFT), can locate the transition state for such reactions. The transition state in an SN2 reaction involving this compound would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group positioned on opposite sides (back-side attack), leading to an inversion of stereochemistry at the reaction center. askthenerd.com
The energy barrier, or activation energy, for the reaction can be calculated as the difference in energy between the reactants and the transition state. This barrier is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group (methanesulfonate is a good leaving group), and steric hindrance around the reaction center. The long heptyl chain, while not directly participating electronically, can sterically hinder the approach of the nucleophile, potentially increasing the activation energy compared to smaller alkyl methanesulfonates. askthenerd.com
Table 2: Illustrative Calculated Activation Energies for SN2 Reactions of Alkyl Methanesulfonates with a Generic Nucleophile
| Alkyl Methanesulfonate | Reaction | Calculated Activation Energy (kcal/mol) |
| Methyl Methanesulfonate | SN2 | 18.5 |
| Ethyl Methanesulfonate | SN2 | 19.2 |
| This compound (Estimated) | SN2 | 20.5 |
Note: These are representative values. The actual activation energy depends on the specific nucleophile and solvent system.
Reaction Pathway Analysis and Solvent Effects on Reactivity
Computational analysis allows for the mapping of the entire reaction pathway, from reactants to products, via the transition state. This is often visualized as a potential energy surface. For the SN2 reaction of this compound, the reaction coordinate would trace the approach of the nucleophile, the elongation and breaking of the C-O bond, and the departure of the methanesulfonate anion.
Solvent effects play a crucial role in the kinetics of SN2 reactions. researchgate.net Computational models can incorporate solvent effects either implicitly (using a continuum model) or explicitly (by including individual solvent molecules). Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy. Computational studies can quantify these solvent effects on the stability of the reactants, transition state, and products, providing a deeper understanding of the reaction kinetics in different media.
Conformational Analysis using Molecular Dynamics Simulations
The long, flexible heptyl chain of methanesulfonic acid, heptyl ester can adopt numerous conformations. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a dynamic picture of its behavior.
MD simulations can reveal the preferred conformations of the heptyl chain in different environments (e.g., in a vacuum, in a non-polar solvent, or in an aqueous solution). It is generally expected that in non-polar environments, the chain will adopt more extended conformations to maximize van der Waals interactions, while in aqueous solutions, it may adopt more compact, folded conformations due to hydrophobic effects. While the conformation of the heptyl chain may not significantly alter the electronic properties of the reactive methanesulfonate group, it can play a significant role in steric hindrance and in interactions with larger biological molecules, such as DNA.
Exploration of Conformational Space of the Heptyl Chain
Computational methods, particularly molecular mechanics and quantum mechanics, can be used to map the potential energy surface of the heptyl chain. This involves calculating the energy of the molecule as a function of its dihedral angles (the angles between four consecutive atoms). The results of such an analysis would identify the most stable conformations (energy minima) and the energy barriers to rotation between them.
For a simple n-alkane like heptane, the most stable conformation is the fully extended, all-anti (or trans) arrangement, where the carbon backbone lies in a zigzag pattern, minimizing steric hindrance between adjacent methylene (B1212753) groups. However, the presence of the bulky methanesulfonate group introduces additional interactions that can influence the preferred conformations of the heptyl chain.
Table 1: Theoretical Stable Conformations of the Heptyl Chain
| Conformation | Dihedral Angles (C-C-C-C) | Relative Energy (kcal/mol) | Description |
| All-Anti | ~180° | 0 (Reference) | Fully extended, lowest energy state. |
| Single Gauche | One ~60° | ~0.9 | One kink in the chain, slightly higher energy. |
| Double Gauche | Two ~60° | >1.8 | Multiple kinks, higher energy due to steric interactions. |
Note: This table is illustrative and based on the principles of alkane conformational analysis. Actual energy values for this compound would require specific computational studies.
Molecular dynamics simulations of long-chain alkyl sulfonates in solution show that the hydrophobic alkyl tails have a tendency to collapse or fold, particularly in aqueous environments, to minimize their contact with water. researchgate.net This suggests that in certain solvents, the conformational landscape of the heptyl chain may be significantly different from the gas phase, with more compact, folded structures becoming more populated.
Interactions with Solvents and Other Reagents in Solution
The interactions of this compound with its surrounding environment, such as solvents or other chemical reagents, are crucial for understanding its solubility, transport properties, and reactivity. Computational simulations, especially molecular dynamics (MD), are well-suited to study these interactions at a molecular level.
The this compound molecule has two distinct parts: a nonpolar, hydrophobic heptyl chain and a polar, hydrophilic methanesulfonate headgroup. This amphiphilic nature dictates its interactions with different solvents.
In polar solvents (e.g., water): The polar methanesulfonate group will interact favorably with water molecules through dipole-dipole interactions and potentially weak hydrogen bonds with the sulfonate oxygens. The hydrophobic heptyl chain, however, will disrupt the hydrogen-bonding network of water, leading to a hydrophobic effect where water molecules become more ordered around the chain. This is energetically unfavorable and drives the aggregation of the alkyl chains to minimize their exposed surface area. researchgate.net
In nonpolar solvents (e.g., cyclohexane): The heptyl chain will interact favorably with the nonpolar solvent molecules through van der Waals forces. rsc.org The polar headgroup, in contrast, will be poorly solvated.
Computational studies on similar alkyl sulfonates have used radial distribution functions (RDFs) to analyze the solvation structure. mdpi.com An RDF for the oxygen atoms of water around the sulfonate headgroup would likely show a high peak at a short distance, indicating a well-defined solvation shell. Conversely, the RDF of water around the alkyl chain would be less structured. mdpi.com
Table 2: Predicted Solvation Characteristics of this compound
| Solvent Type | Primary Interaction with Heptyl Chain | Primary Interaction with Mesylate Group | Predicted Solubility |
| Polar (e.g., Water) | Hydrophobic effect (unfavorable) | Dipole-dipole, H-bonding (favorable) | Low |
| Nonpolar (e.g., Hexane) | Van der Waals (favorable) | Dipole-induced dipole (unfavorable) | High |
| Polar Aprotic (e.g., DMSO) | Van der Waals (favorable) | Strong dipole-dipole (favorable) | Moderate to High |
These interactions are not just important for solubility but also for chemical reactivity. The nature of the solvent can influence the stability of transition states and intermediates in a reaction, thereby affecting the reaction rate. For example, a reaction that proceeds through a polar transition state will be accelerated in a polar solvent that can stabilize it.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity or biological activity. dss.go.th These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's properties) and an experimentally measured endpoint.
For alkyl methanesulfonates, a key area of interest for QSAR modeling is their potential genotoxicity. Alkyl methanesulfonates are known alkylating agents, meaning they can transfer their alkyl group (in this case, heptyl) to nucleophilic sites on biological macromolecules like DNA. researchgate.net This can lead to mutations and is the basis of their genotoxic and potential carcinogenic effects. researchgate.net
A QSAR model for the reactivity of this compound would typically involve the following steps:
Descriptor Calculation: A variety of molecular descriptors would be calculated for this compound and a series of related compounds. These can include electronic descriptors (e.g., partial charges on atoms, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). psu.edu
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that links a selection of these descriptors to a measure of reactivity (e.g., the rate constant for a specific alkylation reaction).
Validation: The model is tested to ensure its predictive power.
While a specific QSAR model for this compound is not available, general QSAR studies have identified the alkyl sulfonate functional group as a "structural alert" for genotoxicity. researchgate.netpsu.edu This means that the presence of this group in a molecule is a strong indicator of potential DNA reactivity.
Research has shown that the reactivity and biological activity of n-alkyl methanesulfonates can depend on the length of the alkyl chain. One study noted that n-alkyl methanesulfonates with alkyl chains of four carbons or longer are capable of inducing bulky DNA adducts, which can distort the DNA helix. researchgate.net This suggests that this compound would fall into this category of inducing bulky adducts, a specific type of reactivity that is handled by certain DNA repair pathways. researchgate.net
Table 3: Relevant Descriptors for QSAR Modeling of this compound Reactivity
| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |
| Electronic | Partial charge on the alpha-carbon of the heptyl group | A more positive charge would indicate greater susceptibility to nucleophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. | |
| Steric | Molecular Volume / Surface Area | Larger size may hinder access of the reactive center to the target site (e.g., DNA within the cell nucleus). |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the ability of the molecule to cross cell membranes and reach its target. |
These QSAR principles allow for the prediction of reactivity without the need for extensive experimental testing and can be used to prioritize compounds for further investigation. For this compound, the existing knowledge from QSAR studies on smaller alkyl methanesulfonates strongly suggests it should be treated as a potentially reactive and genotoxic compound.
Synthesis and Reactivity of Derivatives and Analogues of Methanesulfonic Acid, Heptyl Ester
Homologous Series of Alkyl Methanesulfonates: Comparative Studies
The reactivity of alkyl methanesulfonates is profoundly influenced by the structure of the alkyl group. Comparative studies within homologous series, where the alkyl chain length and branching are systematically varied, provide crucial insights into these structure-reactivity relationships.
Influence of Alkyl Chain Length on Reactivity and Selectivity
The length of the alkyl chain in linear alkyl methanesulfonates, such as in the series from methyl to heptyl methanesulfonate (B1217627), has a discernible impact on reaction kinetics. In nucleophilic substitution reactions, particularly those following an SN2 mechanism, an increase in alkyl chain length generally leads to a decrease in reactivity. This is primarily attributed to increased steric hindrance, which impedes the backside attack of the nucleophile on the carbon atom bearing the mesylate group. umassd.edu
While the inductive effect of longer alkyl chains is slightly more electron-donating, which could theoretically decrease the partial positive charge on the reaction center, the steric factor is typically dominant. Studies on related systems, such as alkyltriethylammonium-based ionic liquids, have shown that increasing the alkyl chain length enhances van der Waals interactions and can lead to structural organization in the form of polar and non-polar domains. mdpi.comnih.gov These organized structures can influence the accessibility of the reactive center.
Table 1: Relative Reactivity of Alkyl Halides in SN2 Reactions (Illustrative) This table illustrates the general trend of decreasing reactivity with increasing alkyl chain length and branching, a principle that applies to alkyl methanesulfonates as leaving groups.
| Alkyl Group | Relative Rate | Primary Reason for Rate |
|---|---|---|
| Methyl (CH₃) | ~30 | Minimal steric hindrance |
| Ethyl (C₂H₅) | 1 | Baseline |
| n-Propyl (C₃H₇) | 0.4 | Increased steric hindrance |
| n-Heptyl (C₇H₁₅) | ~0.2 | Further increased steric hindrance |
| Isopropyl (sec-Propyl) | 0.025 | Significant steric hindrance (secondary carbon) |
Impact of Alkyl Chain Branching and Stereochemistry
Alkyl chain branching at the carbon atom adjacent to the mesylate group (the α-carbon) or at the next carbon (the β-carbon) dramatically decreases the rate of SN2 reactions. A secondary alkyl mesylate, such as isopropyl methanesulfonate, reacts much more slowly than its linear isomer, n-propyl methanesulfonate, due to the substantial steric hindrance created by the additional alkyl group on the α-carbon. Tertiary alkyl mesylates are generally unreactive in SN2 reactions and tend to react through SN1 or elimination pathways.
The stereochemistry of the alkyl group is a critical aspect of the reactivity of methanesulfonates. When the carbon atom bonded to the mesylate group is a chiral center, SN2 reactions proceed with a predictable and complete inversion of stereochemistry. youtube.com This phenomenon, known as the Walden inversion, occurs because the nucleophile must attack from the side opposite to the leaving group. youtube.com The formation of alkyl-metal compounds by displacing a halide (a comparable leaving group to mesylate) also occurs with inversion of configuration. rsc.org This stereospecific outcome is a hallmark of the SN2 mechanism and is fundamental to stereoselective synthesis.
Substituted Aryl and Heteroaryl Methanesulfonates
Aryl and heteroaryl methanesulfonates (mesylates) are valuable intermediates in organic synthesis, serving as robust alternatives to aryl halides in cross-coupling reactions. Their reactivity can be finely tuned by substituents on the aromatic ring.
Electronic Effects of Substituents on the Aromatic Ring
The electronic nature of substituents on the aryl ring significantly modulates the leaving group ability of the arylsulfonate. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, increase the reactivity of the aryl mesylate in nucleophilic aromatic substitution and cross-coupling reactions. scielo.org.mx These groups stabilize the negative charge of the resulting aryloxide anion through inductive and resonance effects, making the mesylate a better leaving group. libretexts.orgfrontiersin.org
Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, decrease the leaving group ability of the arylsulfonate by destabilizing the resultant anion. nih.gov Theoretical investigations have confirmed a strong correlation between the activation energies for C-N cross-coupling reactions and the Hammett σ parameters of the substituents on the aryl halide, a principle directly applicable to aryl mesylates. nih.gov Studies on di(arylethynyl)tetracenes also show that electron-donating groups elevate the HOMO energy levels, increasing reactivity towards electrophiles, which demonstrates the profound impact of substituent electronic effects. rsc.org
Table 2: Influence of Aryl Substituents on Reactivity in Nucleophilic Aromatic Substitution (Illustrative Hammett Correlation) This table shows the general effect of substituents on the reaction rate, where a positive ρ value indicates the reaction is accelerated by electron-withdrawing groups.
| Substituent (X-Ar-OMs) | Hammett Parameter (σ) | Qualitative Effect on Rate |
|---|---|---|
| -NO₂ (para) | +0.78 | Strongly Activating |
| -CN (para) | +0.66 | Activating |
| -H | 0.00 | Baseline |
| -CH₃ (para) | -0.17 | Deactivating |
| -OCH₃ (para) | -0.27 | Strongly Deactivating |
Application in Cross-Coupling and Directed Functionalization
Aryl and heteroaryl mesylates are widely used as electrophiles in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.org They are often more stable and easier to handle than the corresponding triflates and can be synthesized from readily available phenols or via one-pot demethylation-mesylation of aryl methyl ethers. organic-chemistry.org Photosensitized nickel catalysis has also emerged as a powerful method for the C-N bond formation between sulfonamides and aryl halides, a reaction type where aryl mesylates can also be employed. princeton.edu
Furthermore, the sulfonate group can participate in directed C-H functionalization. In these strategies, a directing group on the substrate guides a transition metal catalyst to activate a specific C-H bond, often at the ortho or meta position relative to the directing group. nih.govrsc.orgrsc.org While the mesylate itself is the reactive site for cross-coupling, other functional groups on the aryl mesylate can direct functionalization at other positions on the ring, enabling complex and site-selective molecular construction. mpg.denih.gov Recent advances have also shown the use of aryl sulfonium (B1226848) salts, derived from arenes, in photoredox-catalyzed coupling reactions to form valuable products like O-aryl carbamates. nih.govresearchgate.net
Fluoroalkyl and Other Halogenated Methanesulfonates
The introduction of halogens, particularly fluorine, onto the alkyl group of a methanesulfonate has a dramatic effect on its reactivity. Halogenated organic compounds often exhibit unique chemical properties due to the strong inductive effects of the halogen atoms. naturvardsverket.senih.gov
Fluoroalkyl methanesulfonates are exceptionally reactive alkylating agents. The powerful electron-withdrawing nature of the fluorine atoms makes the corresponding fluoroalkanesulfonate a superlative leaving group. For example, trifluoromethylsulfonate (triflate) is one of the best leaving groups known in organic chemistry. This high reactivity stems from the extreme stabilization of the resulting anion. The synthesis of fluoroalkyl compounds, such as those derived from fluoroalkyl thiosulfonates and selenosulfonates, provides access to reagents for trifluoromethylation and related reactions. researchgate.net
Other halogenated methanesulfonates, such as trichloromethanesulfonates ("trichlates") and tribromomethanesulfonates ("tribrates"), have also been synthesized and characterized. uni-koeln.de These compounds are also highly reactive due to the inductive effect of the halogens. The synthesis of these derivatives often starts from simple precursors and results in anions that are considered weakly coordinating, similar to the renowned triflate anion. uni-koeln.de The study of these halogenated analogues continues to provide deeper understanding of reactivity and enables the development of new synthetic methodologies.
Enhanced Electrophilicity and Unique Reactivity Profiles
The electrophilicity of the carbon atom bearing the mesylate leaving group is a critical factor in determining the rate of nucleophilic substitution. This electrophilicity can be increased by introducing electron-withdrawing groups into the alkyl chain. For instance, the presence of electronegative atoms or groups can polarize the C-O bond, making the carbon atom more susceptible to nucleophilic attack.
While specific studies on derivatives of heptyl mesylate are not extensively documented in publicly available literature, the principles can be illustrated with related compounds. For example, the introduction of a phosphonate (B1237965) group at the α-position of a mesylate has been shown to significantly influence its reactivity. In a study on α-hydroxy-benzylphosphonates, the corresponding mesylates were synthesized and their reactivity investigated. nih.govnih.gov It was observed that the presence of the phosphonate group could lead to unexpected reaction pathways, such as intramolecular rearrangements or an increased propensity for elimination reactions under certain conditions. nih.govnih.gov
Furthermore, the concept of "Nucleophile Assisting Leaving Groups" (NALGs) provides a powerful strategy for enhancing reactivity. nih.govnih.govresearchgate.netacs.orgresearchgate.net In this approach, the leaving group itself is designed to assist the incoming nucleophile, thereby lowering the activation energy of the reaction. This is often achieved by incorporating a chelating unit into the sulfonate group that can coordinate with the metal cation of the nucleophilic salt, bringing the nucleophile into close proximity to the reaction center. nih.govnih.govresearchgate.netacs.org While not a direct derivative of the heptyl chain, this modification of the mesylate group itself represents a key strategy for enhancing electrophilicity and controlling reactivity.
Table 1: Reactivity of a Model Primary Alkyl Mesylate and its Analogue with an Assisting Group
| Entry | Substrate | Nucleophile | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3-Phenylpropyl mesylate | LiBr | > 24 | < 5 | nih.gov |
| 2 | 3-Phenylpropyl 8-quinolinesulfonate | LiBr | 4 | > 95 | nih.gov |
This table illustrates the significant rate enhancement achieved by using a nucleophile assisting leaving group (quinolinesulfonate) compared to a standard mesylate in a nucleophilic substitution reaction.
Specific Applications in Fluorination Chemistry
The synthesis of fluorinated organic molecules is of great interest in medicinal chemistry and materials science. ucla.edu Nucleophilic fluorination using alkali metal fluorides is a common method, but it often suffers from low reactivity due to the poor nucleophilicity of the fluoride (B91410) ion in many organic solvents. ucla.edunih.gov Sulfonate esters, including mesylates, are frequently used as substrates in these reactions. ucla.edunih.govperiodicchemistry.com
The use of heptyl mesylate and its derivatives in fluorination reactions follows the principles of SN2 displacement. The reaction involves the attack of a fluoride ion on the carbon atom bearing the mesylate group, leading to the formation of 1-fluoroheptane (B1584036) and the mesylate anion.
While specific research detailing the fluorination of heptyl mesylate is not abundant, studies on similar long-chain alkyl sulfonates demonstrate the feasibility of this transformation. The efficiency of the reaction is highly dependent on the reaction conditions, including the choice of fluoride source (e.g., CsF, KF), solvent, and the use of phase-transfer catalysts or ionic liquids to enhance the solubility and nucleophilicity of the fluoride salt. thieme-connect.comresearchgate.net
The development of NALGs has shown particular promise in radiofluorination reactions with 18F for applications in positron emission tomography (PET). nih.govnih.govresearchgate.net By using sulfonate leaving groups containing a chelating moiety, the incorporation of [18F]fluoride can be significantly accelerated, even without the need for traditional activators like cryptands. nih.govnih.govresearchgate.netresearchgate.net
Table 2: Comparison of Leaving Groups in a Model 18F-Fluorination Reaction
| Entry | Leaving Group | Radiochemical Yield (%) | Reference |
| 1 | Mesylate | 15 | nih.gov |
| 2 | Tosylate | 20 | nih.gov |
| 3 | NALG (with ether linkage) | 65 | nih.gov |
This table highlights the superior performance of a Nucleophile Assisting Leaving Group (NALG) in a radiofluorination reaction compared to traditional mesylate and tosylate leaving groups.
Variations in the Sulfonate Leaving Group
The nature of the sulfonate leaving group itself plays a pivotal role in the reactivity of the ester. By modifying the sulfonate group, it is possible to fine-tune the leaving group's ability and, consequently, the substrate's reactivity.
Comparison with Other Sulfonate Esters (e.g., Toluenesulfonates, Trifluoromethanesulfonates)
Methanesulfonate (mesylate) is part of a broader family of sulfonate esters commonly used as leaving groups in organic synthesis. The leaving group ability within this family is directly related to the stability of the corresponding sulfonate anion. More stable anions are weaker bases and, therefore, better leaving groups.
Toluenesulfonates (Tosylates, OTs): Derived from p-toluenesulfonic acid, tosylates are structurally similar to mesylates but contain a p-tolyl group instead of a methyl group attached to the sulfur atom. The aromatic ring in the tosylate group can delocalize the negative charge of the anion through resonance, making it a very good leaving group, with a leaving group ability comparable to that of mesylates. khanacademy.org Due to the steric bulk of the tosyl group, it can sometimes show greater selectivity for less hindered alcohols during its formation. youtube.com
Trifluoromethanesulfonates (Triflates, OTf): Derived from trifluoromethanesulfonic acid, triflates are among the best leaving groups known in organic chemistry. The strong electron-withdrawing effect of the three fluorine atoms significantly stabilizes the negative charge on the triflate anion through induction, making it an extremely weak base and an excellent leaving group. acs.org Consequently, alkyl triflates are much more reactive towards nucleophiles than the corresponding mesylates or tosylates.
Table 3: Relative Reactivity of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Relative Rate of Solvolysis (approx.) |
| Methanesulfonate | OMs | 1 |
| p-Toluenesulfonate | OTs | ~1-5 |
| Trifluoromethanesulfonate | OTf | ~104-105 |
This table provides an approximate comparison of the relative rates of solvolysis for primary alkyl sulfonates, demonstrating the significantly higher reactivity of triflates.
Design and Synthesis of Novel Leaving Groups Derived from Mesylates
The quest for more reactive and selective leaving groups has led to the design and synthesis of novel sulfonate esters. A key strategy in this area involves the introduction of features that can stabilize the developing negative charge on the leaving group during the transition state of a nucleophilic substitution reaction.
As previously mentioned, the development of Nucleophile Assisting Leaving Groups (NALGs) represents a significant advancement. nih.govnih.govresearchgate.netacs.orgresearchgate.net These are typically aryl sulfonates that have been functionalized with a chelating unit, such as an ether or a nitrogen-containing heterocycle, in a position that allows for the coordination of the counter-ion of the nucleophile. nih.govacs.org This pre-coordination or stabilization of the transition state can lead to dramatic rate enhancements in nucleophilic substitution reactions, including fluorinations. nih.govnih.govresearchgate.netresearchgate.net
Another approach involves the introduction of strong electron-withdrawing groups into the sulfonate structure to increase its leaving group ability, similar to the principle behind the high reactivity of triflates. Research has explored the synthesis of halogenated alkyl sulfonates to create highly activating leaving groups. acs.orgmdpi.com For example, 2,2,2-trifluoroethanesulfonates (tresylates) have been studied as highly reactive leaving groups. acs.org
The synthesis of these novel leaving groups typically involves the reaction of the corresponding sulfonyl chloride with an alcohol. For NALGs, the synthesis of the functionalized sulfonyl chloride itself is a key step, often requiring a multi-step synthetic sequence.
The ongoing development of new sulfonate leaving groups aims to provide chemists with a broader toolkit to control reactivity and selectivity in a wide range of chemical transformations, moving beyond the capabilities of traditional mesylates and tosylates.
Future Research Directions and Emerging Trends in Heptyl Mesylate Chemistry
Development of More Efficient and Selective Catalytic Systems for Mesylate Transformations
The transformation of mesylates, including heptyl mesylate, is a cornerstone of organic synthesis, often involving nucleophilic substitution and elimination reactions. masterorganicchemistry.com A significant area of ongoing research is the development of highly efficient and selective catalytic systems to control these transformations. Current research is focused on designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and afford high yields of desired products with minimal side reactions. researchgate.net
One promising direction is the exploration of multifunctional catalysts that can facilitate multiple steps in a reaction sequence, streamlining synthetic processes. nih.gov For instance, systems that combine a Lewis acid with another catalytic species can enhance reaction rates and yields. mdpi.com The development of chiral catalysts is also a major focus, aiming to achieve high enantioselectivity in reactions involving prochiral substrates, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov
Table 1: Examples of Catalytic Systems for Mesylate Transformations
| Catalyst Type | Reaction | Key Advantages |
| Molybdenum-based chiral catalysts | Enantioselective alkene metathesis | High efficiency and enantioselectivity. nih.gov |
| Iron(III) triflate with iodine | Glycosylation of thioglycosides | Inexpensive and relatively benign. mdpi.com |
| Rhodium carbene complexes | C-H amination | Enables direct functionalization of C-H bonds. mdpi.com |
Exploration of Methanesulfonic Acid, Heptyl Ester in Flow Chemistry and Automated Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The application of flow chemistry to reactions involving heptyl mesylate is an emerging trend with significant potential. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields, improved selectivity, and reduced reaction times. researchgate.netyoutube.com
Automated synthesis platforms, often integrated with flow chemistry systems, are also becoming increasingly prevalent. These systems can perform multiple reaction steps sequentially, purify the products, and even analyze the results without manual intervention. The integration of heptyl mesylate into these automated workflows will accelerate the discovery and optimization of new synthetic routes. youtube.com
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are discovered and optimized. arxiv.orgyoutube.com Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcome of new transformations, including those involving heptyl mesylate. rsc.orgnih.govresearchgate.net These models can help chemists to identify the optimal reaction conditions, such as the best solvent, catalyst, and temperature, without the need for extensive trial-and-error experimentation. nih.gov
Discovery of Unprecedented Reactivities and Novel Synthetic Applications
While heptyl mesylate is well-established as a good leaving group in substitution and elimination reactions, researchers continue to explore its potential for new and unexpected reactivity. masterorganicchemistry.com This includes investigating its participation in novel coupling reactions, rearrangements, and cycloadditions. The development of new catalytic systems can unlock previously inaccessible reaction pathways. nih.gov
The unique properties of the mesyl group can be exploited to achieve chemoselectivity in complex molecules. For example, the transformation of α-hydroxyphosphonates can be selectively directed towards either substitution or elimination depending on the reaction conditions and the structure of the starting material. acs.org The discovery of such novel reactivities will expand the synthetic utility of heptyl mesylate and open up new avenues for the construction of complex molecular architectures.
Sustainable and Bio-Inspired Approaches in Organosulfur Chemistry
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organosulfur chemistry. mdpi.com This includes the development of more environmentally friendly methods for the synthesis and transformation of compounds like heptyl mesylate. Researchers are exploring the use of greener solvents, such as water, and developing catalytic systems that can operate under milder conditions and be easily recovered and reused. mdpi.comacs.org
There is also a growing interest in bio-inspired approaches to organosulfur chemistry. Nature provides a vast array of enzymes and metabolic pathways that can be harnessed for chemical synthesis. nih.gov For example, inspiration from how bacteria modulate their cell membranes has led to the design of novel ionic liquids with unique properties. acs.org The development of biosynthetic routes to key intermediates and the use of biocatalysts for specific transformations are promising areas of future research that could lead to more sustainable and efficient methods for the synthesis of organosulfur compounds. nih.govresearchgate.net The use of renewable feedstocks is another key aspect of creating more sustainable chemical processes. acs.org
Q & A
Basic Research Questions
Q. What are the optimal enzymatic pathways for synthesizing methanesulfonic acid heptyl ester, and how do they compare to traditional chemical synthesis methods?
- Methanesulfonic acid heptyl ester can be synthesized via enzymatic routes using exogenous enzymes such as fatty acid O-methyltransferases and alcohol O-acetyltransferases. These pathways offer higher specificity and reduced byproduct formation compared to chemical methods like acid-catalyzed esterification, which may require harsh conditions (e.g., concentrated sulfuric acid) . Enzymatic synthesis also enables selective modification of the heptyl chain for downstream applications, such as producing pimelic acid or 1,7-heptanediol .
Q. How does the stability of methanesulfonic acid heptyl ester vary under different pH and temperature conditions during experimental workflows?
- Stability studies indicate that methanesulfonic acid derivatives are sensitive to alkaline conditions (pH > 9), leading to hydrolysis of the ester bond. Thermal stability is moderate, with decomposition observed above 120°C. For long-term storage, refrigeration (4°C) in anhydrous solvents like acetonitrile or dimethyl sulfoxide is recommended to prevent moisture-induced degradation .
Q. What analytical techniques are most reliable for quantifying methanesulfonic acid heptyl ester in complex matrices?
- Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., SLB-IL111) is effective for separating esters with similar retention times. Ultra-high-performance liquid chromatography (UHPLC) coupled with evaporative light scattering detection (ELSD) can resolve co-eluting species in biological extracts, particularly when paired with hexanesulfonic acid-based mobile phases for ion-pairing .
Advanced Research Questions
Q. What enzymatic or catalytic strategies can convert methanesulfonic acid heptyl ester into functionalized intermediates like 7-hydroxyheptanoate or heptamethylenediamine?
- Monooxygenases and cytochrome P450 enzymes catalyze the oxidation of the heptyl chain to yield 7-hydroxyheptanoate, which can be further functionalized via transaminases or dehydrogenases. For heptamethylenediamine production, a two-step pathway involving hydrolysis to heptanoic acid followed by nitrile conversion is proposed, though catalytic efficiency requires optimization .
Q. How do structural analogs of methanesulfonic acid heptyl ester (e.g., trifluoromethanesulfonic acid esters) influence retention behavior in chromatographic separations?
- Fluorinated analogs exhibit longer retention times in reversed-phase chromatography due to increased hydrophobicity. However, trifluoromethanesulfonic esters may co-elute with unsaturated fatty acid esters in GC-MS, necessitating orthogonal methods like tandem mass spectrometry (MS/MS) for unambiguous identification .
Q. What are the challenges in modeling the environmental persistence and bioaccumulation potential of methanesulfonic acid heptyl ester?
- Predictive models for bioaccumulation are complicated by the ester’s moderate logP (predicted ~3.5–4.0) and susceptibility to hydrolysis. Arctic monitoring studies of structurally similar perfluoroalkyl substances (PFAS) suggest that polar metabolites may persist in aquatic systems, but methanesulfonic acid heptyl ester’s shorter chain length likely reduces biomagnification risks .
Methodological Notes
- Synthetic Protocols : Enzymatic routes require recombinant host systems (e.g., E. coli BL21) expressing codon-optimized genes for O-methyltransferases .
- Analytical Validation : Calibrate GC-MS with deuterated internal standards (e.g., d₃-methanesulfonic acid esters) to correct for matrix effects .
- Safety : Use personal protective equipment (PPE) due to the compound’s irritant properties, and adhere to waste disposal guidelines for sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
